molecular formula C35H54O8 B1257335 25-Anhydrocimigenol 3-o-beta-D-xyloside CAS No. 181765-11-7

25-Anhydrocimigenol 3-o-beta-D-xyloside

Cat. No. B1257335
CAS RN: 181765-11-7
M. Wt: 602.8 g/mol
InChI Key: CVBALRXHSITZGC-PVGNLWKZSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 25-Anhydrocimigenol 3-o-beta-D-xyloside involves complex organic reactions. For instance, one study on the synthesis of related compounds describes a multi-step process that includes the selective protection of hydroxyl groups, functional group transformations, and glycosylation reactions to introduce the xyloside moiety (Mathé, Imbach, & Gosselin, 1999).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These studies provide insights into the stereochemistry and functional group orientation of the molecule (Sakurai, Kimura, Inoue, & Nagai, 1981).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs often include hydrolysis, oxidation, and glycosylation. These reactions are crucial for modifying the compound's structure and enhancing its biological activity. For example, the enzymatic hydrolysis of xylosides can reveal the aglycone part of the molecule, which is important for its biological functions (Claeyssens, Saman, Kersters-Hilderson, & de Bruyne, 1975).

Scientific Research Applications

Cytotoxic Properties

25-Anhydrocimigenol 3-o-beta-D-xyloside has shown notable cytotoxicity against cancer cell lines, including HepG2 and MCF-7. This compound was isolated from the roots/rhizomes extract of Actaea asiatica, demonstrating its potential in cancer research and therapy (Gao et al., 2006).

Anti-Cancer Activity

Research has also revealed the anti-cancer activity and mechanisms of 25-anhydrocimigenol-3-O-&bgr;-D-xylopyranoside isolated from Souliea vaginata. It exhibits significant anti-proliferative activity on hepatoma cells and contributes to apoptosis and G0/G1 cell cycle arrest. This implicates its potential as a chemotherapy agent for certain cancers (Tian et al., 2006).

Enzymatic Reactions

This compound is involved in enzymatic reactions as well. Bacillus pumilus beta-xylosidase, an enzyme that primarily hydrolyzes beta-D-xylosidic substrates, has been found to catalyze reactions with alpha- and beta-D-xylopyranosyl fluoride, highlighting its role in enzymatic processes (Kasumi et al., 1987).

Antithrombotic Properties

The beta-D-xyloside naroparcil, related to this compound, was found to impact circulating plasma glycosaminoglycans in rabbits. This suggests potential applications in understanding and possibly treating thrombosis (Masson et al., 1995).

properties

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBALRXHSITZGC-PVGNLWKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181765-11-7
Record name 25-Anhydrocimigenol 3-o-beta-D-xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181765117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-ANHYDROCIMIGENOL 3-O-.BETA.-D-XYLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M144D60TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Anhydrocimigenol 3-o-beta-D-xyloside
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25-Anhydrocimigenol 3-o-beta-D-xyloside
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25-Anhydrocimigenol 3-o-beta-D-xyloside
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25-Anhydrocimigenol 3-o-beta-D-xyloside
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25-Anhydrocimigenol 3-o-beta-D-xyloside
Reactant of Route 6
25-Anhydrocimigenol 3-o-beta-D-xyloside

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